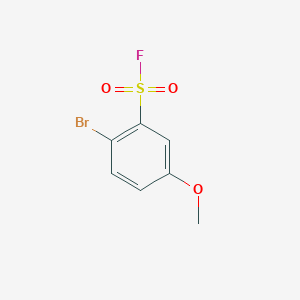

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride

Description

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride (molecular formula: C₇H₅BrFO₃S; molecular weight: 283.13 g/mol) is a sulfonyl fluoride derivative featuring a benzene ring substituted with bromine at position 2, methoxy at position 5, and a sulfonyl fluoride group at position 1. This compound is notable for its dual functionality: the sulfonyl fluoride group enables covalent binding to biological targets (e.g., enzymes), while the bromine and methoxy substituents modulate electronic and steric properties, influencing reactivity and selectivity .

Properties

IUPAC Name |

2-bromo-5-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDJXHWZBZBUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-Bromo-5-methoxybenzene. The reaction is carried out using sulfonyl chloride or sulfonyl fluoride reagents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-5-methoxybenzene-1-sulfonyl fluoride and its analogs:

Key Comparative Insights

Substituent Effects

- Halogen Variations : Bromine (Br) at position 2 (target compound) provides greater steric bulk and lipophilicity compared to chlorine (Cl) or fluorine (F) in analogs (e.g., 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride). This enhances membrane permeability and target binding in hydrophobic enzyme pockets .

- Methoxy vs. Methanesulfonyl : The methoxy group (OMe) in the target compound donates electron density to the benzene ring, stabilizing intermediates in nucleophilic substitution reactions. In contrast, methanesulfonyl (SO₂Me) groups (e.g., in 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride) withdraw electron density, increasing electrophilicity but reducing stability .

Sulfonyl Group Reactivity

- Fluoride vs. Chloride : Sulfonyl fluorides (SO₂F) exhibit slower hydrolysis rates and higher stability in biological systems compared to sulfonyl chlorides (SO₂Cl). This makes the target compound more suitable for prolonged enzyme inhibition, whereas sulfonyl chlorides are preferred in rapid synthetic reactions .

Biological Activity

2-Bromo-5-methoxybenzene-1-sulfonyl fluoride (C7H6BrFO3S) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. Its structure includes a bromine atom and a methoxy group, which may influence its reactivity and interactions with biological targets. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, case studies, and comparative data.

This compound is classified as an aromatic sulfonyl fluoride. The presence of the sulfonyl fluoride group makes it a reactive electrophile, which can participate in various chemical reactions, particularly with nucleophiles.

Structure

- Molecular Formula: C7H6BrFO3S

- Molecular Weight: 239.09 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The compound's mechanism involves inhibiting key enzymes necessary for bacterial growth, similar to other sulfonyl compounds.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. Preliminary studies have shown promising IC50 values indicating effective inhibition at micromolar concentrations.

The biological activity of this compound is primarily attributed to its electrophilic nature. It can form covalent bonds with nucleophilic residues in target proteins, leading to functional inhibition. This mechanism is particularly relevant in the context of enzyme inhibition where the sulfonyl group interacts with active site residues.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of various sulfonyl fluorides, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to ascertain efficacy, with results indicating zones of inhibition comparable to standard antibiotics.

Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on pancreatic adenocarcinoma cell lines. The results indicated that treatment with this compound resulted in reduced cell viability, supporting its potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds within the sulfonyl fluoride class, this compound exhibits unique properties due to its bromine and methoxy substituents. This structural distinction may enhance its selectivity and potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.